金刚烷-2-羧酸

描述

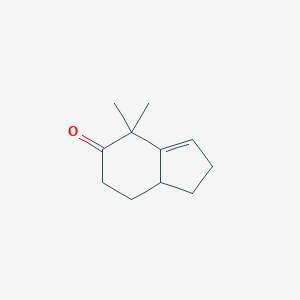

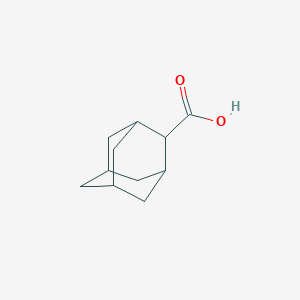

Adamantane-2-carboxylic acid is a derivative of adamantane, a compound characterized by a rigid, cage-like structure. The addition of a carboxylic acid group at the second carbon of the adamantane framework introduces functional reactivity, making it a valuable intermediate for chemical synthesis and pharmaceutical applications.

Synthesis Analysis

The synthesis of adamantane-2-carboxylic acid has been explored through various methods. One approach involves the oxidation of adamantanone, followed by a series of reactions that convert the intermediate enol ether to an aldehyde and subsequently to the carboxylic acid . Another method includes the reaction of Koch-Haaf from corresponding 1-adamantylacetic acids to obtain substituted 3-carboxymethyl-1-adamantanecarboxylic acids, which can be further modified to produce a variety of polycarboxylic acids .

Molecular Structure Analysis

The molecular structure of adamantane-2-carboxylic acid and its derivatives has been studied extensively. For instance, the synthesis of orthogonally substituted azole-carboxylate adamantane ligands has led to the creation of angle-shaped building blocks for coordination polymers . Additionally, the molecular crystals of adamantane and adamantanecarboxylic acid exhibit orientational disorder, undergoing order-disorder phase transitions at specific temperatures .

Chemical Reactions Analysis

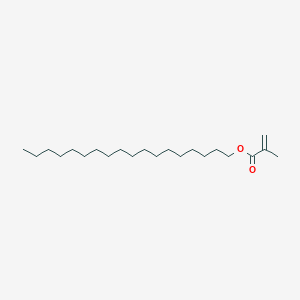

Adamantane-2-carboxylic acid participates in various chemical reactions due to its carboxylic acid functionality. It has been used to synthesize new carboxylic esters through reactions under phase-transfer conditions . Moreover, during Kolbe electrolysis, adamantane-2-carboxylic acid generates a mixture of radical-derived and carbonium ion-derived products, showcasing its diverse reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of adamantane-2-carboxylic acid have been characterized, including its standard enthalpies of combustion and formation . These thermodynamic parameters are crucial for understanding the stability and reactivity of the compound. The molecular recognition properties of adamantane derivatives have also been demonstrated, with the ability to form one-dimensional motifs through hydrogen bonding and coordination with metal ions .

科学研究应用

合成功能性金刚烷衍生物

金刚烷衍生物,包括金刚烷-2-羧酸,具有高度反应性,为合成各种功能性金刚烷衍生物提供了广泛的机会 .

单体的生产

金刚烷-2-羧酸可用于生产单体。 金刚烷衍生物的高反应性使其适合于此应用 .

3. 制备热稳定和高能燃料及油品金刚烷-2-羧酸可用于制备热稳定和高能燃料及油品。 这是由于金刚烷衍生物的独特性质 .

生物活性化合物的开发

金刚烷-2-羧酸可用于生物活性化合物的开发。 这是因为金刚烷及其衍生物已被引入许多用于当前临床研究的药物中 .

药物的生产

金刚烷-2-羧酸可用于药物的生产。 其中一些药物用于治疗神经系统疾病和/或用作抗病毒剂,以及针对2型糖尿病的药物 .

6. 合成类金刚石庞大聚合物(金刚石烷)金刚烷-2-羧酸可用于合成类金刚石庞大聚合物,也称为金刚石烷 .

<a data-citationid="d640ee26-cc6c-866f-410c

安全和危害

未来方向

作用机制

Target of Action

Adamantane-2-carboxylic acid (ACA) is a derivative of adamantane, a polycyclic cage molecule with high symmetry and remarkable properties . ACA is used in the design and synthesis of new drug delivery systems and surface recognition studies . It is also used as a stabilizer in the synthesis of monodisperse, highly crystalline CoPt3 nanoparticles and porous platinum nanoparticles .

Mode of Action

ACA interacts with its targets through complexation reactions . The adamantane moiety is introduced into structures of already active drugs to increase their lipophilicity and improve their pharmacological properties . This interaction leads to changes in the target, enhancing the drug’s efficacy.

Biochemical Pathways

It is known that aca undergoes complexation reactions with cyclohexaamylose . It is also an inhibitor of phenyl ester hydrolysis of cycloheptaamylose

Pharmacokinetics

The adamantane moiety in ACA enhances the oral bioavailability of the hydrophilic glutamate analog TP0178894, a novel metabotropic glutamate 2 and 3 receptor antagonist . ACA shows high membrane permeability and rapid hydrolysis to TP0178894 in rat, monkey, and human liver S9 fractions . This suggests that ACA could be completely converted by first-pass metabolism .

Result of Action

The result of ACA’s action is largely dependent on the drug it is incorporated into. As a stabilizer and an additive, ACA enhances the stability and efficacy of the drug . It also inhibits the hydrolysis of certain compounds, affecting their activity .

Action Environment

The action of ACA can be influenced by environmental factors. For instance, temperature can affect the complexation reactions that ACA undergoes . More research is needed to fully understand how environmental factors influence ACA’s action, efficacy, and stability.

属性

IUPAC Name |

adamantane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c12-11(13)10-8-2-6-1-7(4-8)5-9(10)3-6/h6-10H,1-5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNGMXQVELCJRIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15897-81-1 | |

| Record name | 2-Adamantanecarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193481 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | adamantane-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Naphtho[2,1-g][1,3]benzodioxole](/img/structure/B90616.png)

![(1h-Pyrrolo[2,3-c]pyridin-4-yl)methanol](/img/structure/B90631.png)

![10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol](/img/structure/B90665.png)

![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B90668.png)